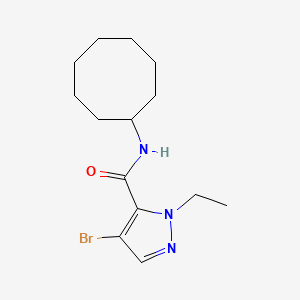
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1995 by John W. Huffman, and its popularity grew rapidly as a recreational drug due to its psychoactive effects. However, its potential applications in scientific research have also been explored extensively.
Mécanisme D'action
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide acts as a full agonist of the CB1 and CB2 receptors, which are widely distributed throughout the body. Activation of these receptors by 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide leads to a variety of effects, including modulation of neurotransmitter release, inhibition of adenylate cyclase activity, and activation of mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, hypothermia, sedation, and appetite stimulation. It has also been shown to have anti-inflammatory and neuroprotective effects, and its potential therapeutic applications in the treatment of various diseases have been explored.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system. However, its potential toxicity and unpredictability in terms of dosage and side effects are major limitations that must be taken into account.
Orientations Futures
There are many potential future directions for research involving 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide and other synthetic cannabinoids. One area of interest is the development of novel drugs that target the endocannabinoid system for therapeutic purposes. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential risks associated with their use. Overall, 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide and other synthetic cannabinoids have the potential to contribute significantly to our understanding of the endocannabinoid system and its role in human physiology and disease.
Méthodes De Synthèse
The synthesis of 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of cyclooctanone with hydrazine to form cyclooctanone hydrazone, which is then reacted with ethyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is coupled with 4-bromo-1H-pyrazole-5-amine to form 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research to investigate the cannabinoid receptors and their role in various physiological processes. It has been shown to have high affinity for both CB1 and CB2 receptors, and its potent agonist activity has been used to study the effects of cannabinoid receptor activation in different systems.
Propriétés
IUPAC Name |
4-bromo-N-cyclooctyl-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O/c1-2-18-13(12(15)10-16-18)14(19)17-11-8-6-4-3-5-7-9-11/h10-11H,2-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZUSJAUMEDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

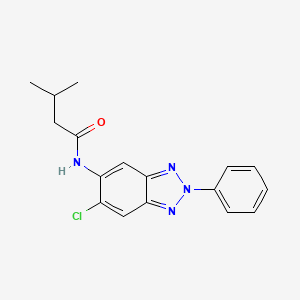
![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
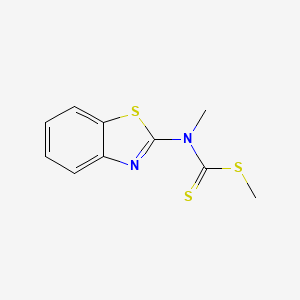
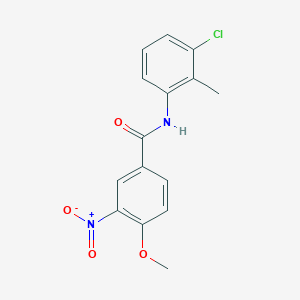
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
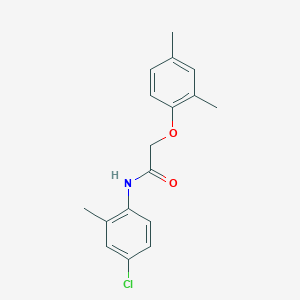
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
![3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
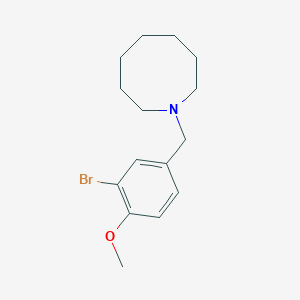
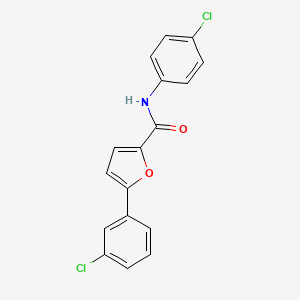
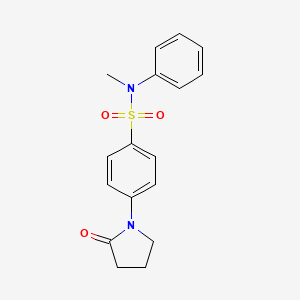

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)